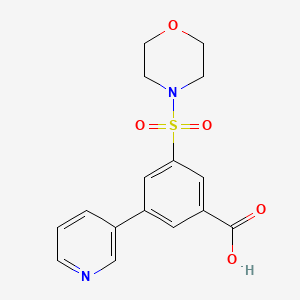
3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid, also known as Mpsb, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Mpsb belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid is not fully understood. However, studies have suggested that it targets various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In addition, 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid in lab experiments is its diverse biological activities, which make it a useful tool for studying various cellular pathways. Another advantage is its relatively low toxicity, which makes it a safer alternative to other sulfonamide compounds. However, one limitation of using 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid in lab experiments is its low solubility, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and autoimmune disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on HDACs and other cellular pathways. Additionally, future studies could focus on improving the synthesis method of 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid to increase its yield and solubility.
Synthesis Methods
The synthesis of 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid involves a multi-step process that begins with the reaction of 3-amino-5-pyridin-3-ylbenzoic acid with morpholine in the presence of a coupling agent. The resulting product is then treated with chlorosulfonic acid to form the sulfonamide group. The final step involves the hydrolysis of the morpholine group to yield 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid. The overall yield of this process is around 40%.
Scientific Research Applications
3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. It has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and autoimmune disorders. 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit viral replication by targeting viral enzymes. In addition, 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-5-pyridin-3-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-16(20)14-8-13(12-2-1-3-17-11-12)9-15(10-14)24(21,22)18-4-6-23-7-5-18/h1-3,8-11H,4-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLDYSQAYCPMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-ylsulfonyl-5-pyridin-3-ylbenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dichlorophenyl)-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)acrylamide](/img/structure/B5298046.png)
![4-isopropyl-2-{2-oxo-2-[3-(4-pyridinyl)-1-azetidinyl]ethyl}morpholine](/img/structure/B5298055.png)
![3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5298065.png)
![N-cyclobutyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5298081.png)
![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5298092.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5298098.png)
![3-chloro-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5298106.png)
![ethyl [({[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylene}amino)oxy]acetate](/img/structure/B5298108.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5298124.png)
![N-{2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}urea](/img/structure/B5298125.png)
![6-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5298140.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B5298142.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5298145.png)
![1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5298152.png)